[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Formation of the Azide: The starting material, 4-bromo-2-chloroaniline, is converted to the corresponding azide using sodium nitrite and sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Reduction: The resulting triazole compound is reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the bromo or chloro substituents.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are the dehalogenated derivatives.
Substitution: The major products are the substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The triazole ring is known for its stability and ability to form strong interactions with biological targets.
Medicine
In medicine, triazole derivatives are often explored for their potential as therapeutic agents. This compound may be investigated for its potential antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromo and chloro substituents can further enhance these interactions by providing additional binding sites.
Comparison with Similar Compounds
Similar Compounds
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: Characterized by bromo and chloro substituents.
[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: Contains a fluorine substituent instead of chlorine.
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: Contains a methyl group instead of chlorine.
Uniqueness
The presence of both bromo and chloro substituents in this compound makes it unique compared to other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKXUNMIBNAUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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